molecular formula C13H18BrCl2N3 B3020473 {3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride CAS No. 2089258-15-9

{3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride

Cat. No.: B3020473
CAS No.: 2089258-15-9
M. Wt: 367.11
InChI Key: LHJSOMCGMWUTSV-UHFFFAOYSA-N
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Description

{3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride is a synthetic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated imidazole in the presence of a palladium catalyst.

    Attachment of the Propyl Chain: The propyl chain can be attached through a nucleophilic substitution reaction, where a propyl halide reacts with the imidazole derivative.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenol derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, resulting in the formation of reduced imidazole or phenyl derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), and thiols (R-SH) are used under basic conditions.

Major Products

    Oxidation: Bromophenol derivatives.

    Reduction: Reduced imidazole or phenyl derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

{3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of {3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, hydrophobic interactions, and π-π stacking with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    {3-[5-(2-chlorophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride: Similar structure but with a chlorine atom instead of bromine.

    {3-[5-(2-fluorophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride: Similar structure but with a fluorine atom instead of bromine.

    {3-[5-(2-iodophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromophenyl group in {3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride imparts unique chemical properties, such as increased reactivity in substitution reactions and specific binding affinities to molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Overview

{3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride is a synthetic compound that belongs to the class of imidazole derivatives. Its unique structure, which includes a bromophenyl group and an imidazole ring, suggests potential biological activities that are currently under investigation. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's mechanism involves:

  • Binding Interactions : The bromophenyl group and the imidazole ring facilitate binding to target molecules through hydrogen bonds, hydrophobic interactions, and π-π stacking.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an enzyme inhibitor, affecting various biochemical pathways crucial for cellular function.

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties:

  • Cell Viability : In vitro assays demonstrated a reduction in cell viability across various cancer cell lines, with IC50 values indicating potent cytotoxic effects .
  • Mechanistic Insights : The compound appears to induce apoptosis and disrupt the cell cycle, particularly in the S phase, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It displayed activity against several bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Bacterial StrainMIC (µg/mL)Comparison to Standard
E. coli40Comparable to Ceftriaxone
S. aureus50Higher than Amoxicillin

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties:

  • Cytokine Inhibition : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential for treating inflammatory diseases .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural VariationBiological Activity
{3-[5-(2-chlorophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochlorideChlorine instead of BromineModerate cytotoxicity
{3-[5-(2-fluorophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochlorideFluorine instead of BromineLower antibacterial activity

The presence of the bromophenyl group in this compound enhances its reactivity and binding affinity compared to its chlorinated or fluorinated counterparts.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study involving MCF-7 breast cancer cells showed that treatment with this compound led to significant apoptosis and cell cycle arrest at the S phase, indicating a promising avenue for further research in oncology .
  • Antimicrobial Testing : In another study focusing on antimicrobial efficacy, this compound was tested against multi-drug resistant bacterial strains and demonstrated superior efficacy compared to traditional antibiotics, underscoring its potential as a new therapeutic agent .

Properties

IUPAC Name

3-[5-(2-bromophenyl)-1H-imidazol-2-yl]-N-methylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3.2ClH/c1-15-8-4-7-13-16-9-12(17-13)10-5-2-3-6-11(10)14;;/h2-3,5-6,9,15H,4,7-8H2,1H3,(H,16,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJSOMCGMWUTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=NC=C(N1)C2=CC=CC=C2Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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